molecular formula C26H23K4N3O10 B162727 Quin 2,tetrapotassium salt CAS No. 73630-23-6

Quin 2,tetrapotassium salt

Cat. No. B162727
CAS RN: 73630-23-6
M. Wt: 693.9 g/mol
InChI Key: XAGUNWDMROKIFJ-UHFFFAOYSA-J
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Description

Quin 2, tetrapotassium salt is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 693.87 and its formula is C26H23K4N3O10 .


Molecular Structure Analysis

The molecular structure of Quin 2, tetrapotassium salt is complex, with its SMILES representation being CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] .


Chemical Reactions Analysis

Quin 2, tetrapotassium salt binds calcium tightly and resembles the calcium chelator EGTA in its ability to bind calcium much more tightly than magnesium . The binding of calcium causes large changes in ultraviolet absorption and fluorescence .


Physical And Chemical Properties Analysis

Quin 2, tetrapotassium salt has a molecular weight of 693.9 g/mol . It is a solid substance with a yellow color . It is soluble in water up to a concentration of 10 mg/mL .

  • Komada, H., et al. 1989. Cell Struct. Funct. 14, 141 .
  • Vijayaraghavan, S. and Hoskins, D. 1989. Cell Calcium10, 241 .
  • Arslan, P., et al. 1985 .

Scientific Research Applications

Calcium Ion Detection in Biological Systems

Quin 2, tetrapotassium salt is widely used as a fluorescent indicator for the detection of calcium ions (Ca2+) in biological systems . The binding of Ca2+ to Quin 2 leads to a significant shift in the UV absorption spectrum and a twenty-fold increase in fluorescence quantum yield. This property is particularly useful in studying intracellular calcium concentrations, which play a crucial role in various cellular processes such as muscle contraction, neurotransmitter release, and cell division.

Heavy Metal Quenching Reduction

In conjunction with TPEN (a heavy metal chelator), Quin 2 can be used to reduce heavy-metal quenching of fluorescence in cells . This application is beneficial in fluorescence microscopy and cell imaging, where heavy metals present in the sample or environment may interfere with the accurate detection of fluorescence signals.

Indicator of Zn2+-Protein Complexes

Quin 2 has been demonstrated to serve as an indicator of zinc ion (Zn2+) protein complexes . This application is significant in the field of biochemistry and molecular biology, where understanding the interaction between metal ions and proteins is essential for elucidating the function of metalloproteins and enzymes.

Study of Calcium-Dependent Cellular Events

Due to its sensitivity to calcium ions, Quin 2 is used to study calcium-dependent cellular events . Researchers can monitor the changes in calcium levels in real-time, providing insights into the dynamics of calcium signaling pathways and their implications in health and disease.

Pharmacological Research

Quin 2’s ability to bind calcium ions and its fluorescent properties make it a valuable tool in pharmacological research . It can be used to assess the efficacy of drugs that target calcium channels or influence calcium homeostasis within cells.

Neuroscience Research

In neuroscience, Quin 2 is utilized to investigate the role of calcium ions in neuronal activity . It helps in understanding how changes in calcium concentration affect nerve impulse transmission and the overall functioning of the nervous system.

Mechanism of Action

Target of Action

Quin 2, Tetrapotassium Salt, also known as Quin2, primarily targets calcium ions (Ca2+) . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release.

Mode of Action

Quin2 interacts with its target, calcium ions, through a process known as chelation . When calcium ions bind to Quin2, it leads to a significant shift in the UV absorption spectrum and a twenty-fold enhancement in fluorescence quantum yield . This change in fluorescence allows researchers to monitor calcium ion concentrations in biological systems.

Result of Action

The binding of calcium ions to Quin2 results in a significant shift in the UV absorption spectrum and a substantial enhancement in fluorescence quantum yield . This change allows for the detection and quantification of calcium ions in biological systems, providing valuable insights into cellular processes involving calcium ions.

Action Environment

The action of Quin2 can be influenced by environmental factors. For instance, heavy-metal quenching can affect the fluorescence of Quin2 . To mitigate this, TPEN (a heavy metal chelator) can be used in conjunction with Quin2 . Furthermore, the spectral properties of Quin2 differ in the presence of low and high calcium concentrations , indicating that the compound’s action can be influenced by the calcium ion concentration in the environment.

properties

IUPAC Name

tetrapotassium;2-[2-[[8-[bis(carboxylatomethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O10.4K/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGUNWDMROKIFJ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23K4N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994433
Record name Tetrapotassium 2,2'-{[2-({2-[bis(carboxylatomethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quin 2,tetrapotassium salt

CAS RN

73630-23-6, 83014-44-2
Record name QUIN2
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrapotassium 2,2'-{[2-({2-[bis(carboxylatomethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quin-2
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Record name Quin 2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUIN2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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